molecular formula C19H18ClFN2O3S B1204404 Elfazepam CAS No. 52042-01-0

Elfazepam

Cat. No.: B1204404
CAS No.: 52042-01-0
M. Wt: 408.9 g/mol
InChI Key: BSPSXMXQKZZNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of elfazepam involves several steps, starting with the preparation of the core benzodiazepine structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Elfazepam undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Elfazepam has been extensively studied for its effects on feed intake in animals. It has been shown to stimulate feed intake in various species, including horses, cattle, sheep, dogs, pigs, cats, and rats . This property makes it useful in veterinary medicine for improving feed efficiency and treating anorexia associated with disease states. Additionally, this compound has been investigated for its potential use in treating anxiety and other conditions in humans, although its primary application remains in veterinary science .

Comparison with Similar Compounds

Elfazepam is unique among benzodiazepines due to its potent orexigenic properties. Other benzodiazepines, such as diazepam, lorazepam, and clonazepam, primarily exhibit sedative, anxiolytic, and anticonvulsant effects but do not significantly stimulate appetite . This makes this compound particularly valuable in veterinary applications where increased feed intake is desired.

Similar compounds include:

This compound’s unique combination of sedative and orexigenic properties sets it apart from these other benzodiazepines.

Properties

CAS No.

52042-01-0

Molecular Formula

C19H18ClFN2O3S

Molecular Weight

408.9 g/mol

IUPAC Name

7-chloro-1-(2-ethylsulfonylethyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C19H18ClFN2O3S/c1-2-27(25,26)10-9-23-17-8-7-13(20)11-15(17)19(22-12-18(23)24)14-5-3-4-6-16(14)21/h3-8,11H,2,9-10,12H2,1H3

InChI Key

BSPSXMXQKZZNFP-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F

Canonical SMILES

CCS(=O)(=O)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F

Key on ui other cas no.

52042-01-0

Synonyms

elfazepam

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.